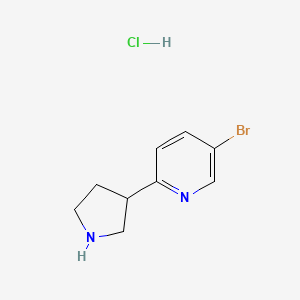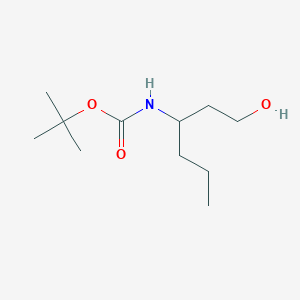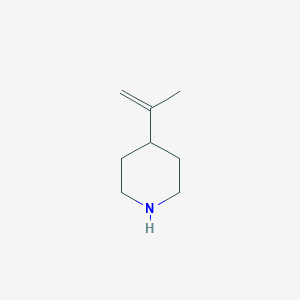
4-(Prop-1-en-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-en-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a prop-1-en-2-yl group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with an appropriate alkyl halide under basic conditions. For example, reacting piperidine with 1-bromo-2-propene in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-1-en-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming 4-(propyl)piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: 4-(propyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Prop-1-en-2-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-en-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-1-en-2-yl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Prop-2-en-1-yl)piperidine
- 4-(Prop-2-yn-1-yl)piperidine
- 4-(But-1-en-2-yl)piperidine
Uniqueness
4-(Prop-1-en-2-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
872815-95-7 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
4-prop-1-en-2-ylpiperidine |
InChI |
InChI=1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h8-9H,1,3-6H2,2H3 |
Clave InChI |
CPNZOQHJGWRZIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




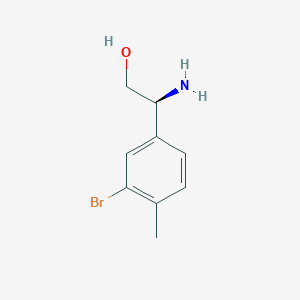
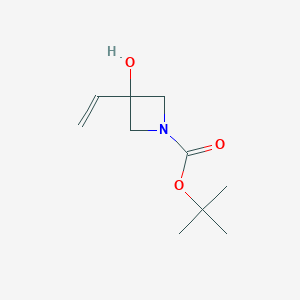

![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
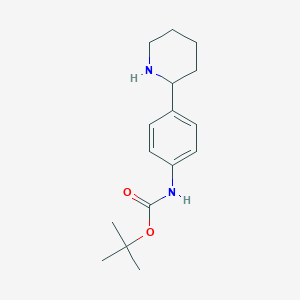
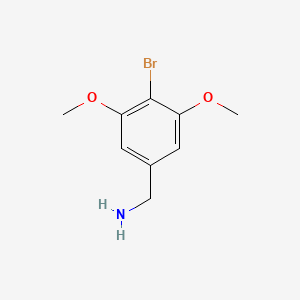

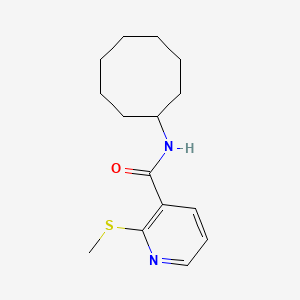
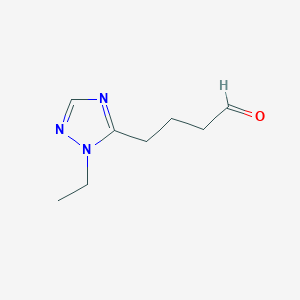
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
